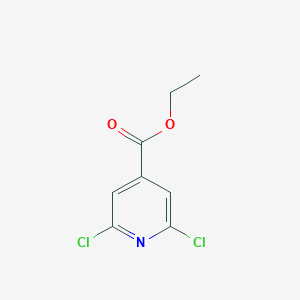

Ethyl 2,6-dichloroisonicotinate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2,6-dichloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPBMYSZXFNZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166874 | |

| Record name | Isonicotinic acid, 2,6-dichloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1604-14-4 | |

| Record name | Isonicotinic acid, 2,6-dichloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1604-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isonicotinic acid, 2,6-dichloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-isonicotinic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Ethyl 2,6-dichloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Ethyl 2,6-dichloroisonicotinate, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols for the multi-step synthesis, presents quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the conversion of citrazinic acid to 2,6-dichloroisonicotinic acid. This intermediate is then esterified in the second step to yield the final product, this compound.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-dichloroisonicotinic acid

This procedure outlines the conversion of citrazinic acid to 2,6-dichloroisonicotinic acid.[1][2]

Experimental Workflow:

Caption: Workflow for the synthesis of 2,6-dichloroisonicotinic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| Citrazinic acid | 155.11 | 10.35 | 66.7 |

| Tetraethylammonium chloride | 165.70 | 11.05 | 66.7 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 20 mL (excess) | - |

Procedure:

-

Citrazinic acid and tetraethylammonium chloride are suspended in phosphorus oxychloride.

-

The reaction mixture is heated to 130 °C and maintained for 18 hours.

-

The temperature is then increased to 145 °C for an additional 2 hours.

-

Upon completion, the mixture is allowed to cool to room temperature.

-

The cooled reaction mixture is carefully poured onto 150 g of crushed ice.

-

The aqueous mixture is extracted three times with 100 mL portions of ethyl acetate.

-

The combined organic layers are dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield 2,6-dichloroisonicotinic acid as a white solid.

Quantitative Data:

| Product | Yield (g) | Yield (%) | Appearance | Melting Point (°C) |

| 2,6-dichloroisonicotinic acid | 11.34 | 89 | White Solid | 209-212[3] |

Step 2: Synthesis of this compound

This section details the Fischer esterification of 2,6-dichloroisonicotinic acid to the final product.[4]

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 2,6-dichloroisonicotinic acid | 192.00 | 10 | 52 |

| Ethanol | 46.07 | 100 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 5 mL | - |

Procedure:

-

In a round-bottom flask, 2,6-dichloroisonicotinic acid is dissolved in ethanol.

-

The solution is cooled in an ice bath.

-

Concentrated sulfuric acid is added dropwise to the cold solution.

-

The reaction mixture is then heated to reflux and maintained for 12 hours.

-

After the reaction is complete, the ethanol is removed under reduced pressure.

-

The resulting residue is cooled in an ice bath and neutralized with a saturated sodium bicarbonate solution to a neutral pH.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is concentrated under reduced pressure to yield this compound.

Quantitative Data:

| Product | Yield (g) | Yield (%) | Appearance | Melting Point (°C) | Predicted Boiling Point (°C) |

| This compound | 11 | 96 | White to yellow Solid | 67[4] | 311.4 ± 37.0[4] |

Purification

The crude this compound obtained from the synthesis can be further purified by recrystallization to achieve higher purity, suitable for pharmaceutical applications.

Purification Workflow:

References

Spectroscopic data (NMR, IR, Mass Spec) of Ethyl 2,6-dichloroisonicotinate

An In-depth Technical Guide on the Spectroscopic Data of Ethyl 2,6-dichloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, a compound of interest in chemical research and drug development. Due to the limited availability of direct experimental data in public databases, this document presents predicted spectroscopic characteristics based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their own characterization efforts.

Introduction

This compound (CAS 1604-14-4) is a halogenated pyridine derivative with the molecular formula C₈H₇Cl₂NO₂ and a molecular weight of 220.05 g/mol .[1] Its structure, featuring a substituted pyridine ring, makes it a valuable building block in organic synthesis, potentially for the development of novel pharmaceutical agents. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound. This guide focuses on the three primary spectroscopic techniques used for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of related compounds such as ethyl isonicotinate, 2,6-dichloronicotinic acid, and other chlorinated pyridine derivatives, as well as general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.05 | s | 2H | H-3, H-5 (Pyridine ring) |

| 4.42 | q | 2H | -OCH₂CH₃ |

| 1.40 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 164.5 | C=O (Ester) |

| 152.0 | C-2, C-6 (Pyridine ring) |

| 142.0 | C-4 (Pyridine ring) |

| 128.0 | C-3, C-5 (Pyridine ring) |

| 63.0 | -OCH₂CH₃ |

| 14.2 | -OCH₂CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2985 | Medium | C-H stretch (aliphatic) |

| 1735 | Strong | C=O stretch (ester) |

| 1570, 1540 | Medium | C=C, C=N stretch (aromatic ring) |

| 1280 | Strong | C-O stretch (ester) |

| 1100 | Strong | C-O stretch (ester) |

| 780 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Abundance (%) | Assignment |

| 219, 221, 223 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (Isotopic pattern for 2 Cl atoms) |

| 191, 193, 195 | Medium | [M - C₂H₄]⁺ |

| 174, 176, 178 | Medium | [M - OCH₂CH₃]⁺ |

| 146, 148, 150 | High | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher, equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 3-4 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC) for sample introduction.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Technical Guide: Solubility of Ethyl 2,6-dichloroisonicotinate in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2,6-dichloroisonicotinate (CAS No: 1604-14-4) is a halogenated pyridine derivative with significant applications as a building block in the synthesis of novel pharmaceutical and agrochemical compounds. A thorough understanding of its solubility in various organic solvents is fundamental for its effective use in synthesis, purification, formulation, and quality control. Solubility data dictates the choice of reaction media, crystallization solvents, and analytical techniques, directly impacting process efficiency, yield, and purity.

Expected Solubility Profile: A Theoretical Assessment

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound features several key functional groups that influence its overall polarity and solubility characteristics:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which imparts moderate polarity.

-

Chloro Substituents: Two chlorine atoms attached to the pyridine ring increase the molecular weight and introduce polar C-Cl bonds, though their symmetrical placement can reduce the overall molecular dipole moment.

-

Ethyl Ester Group (-COOCH₂CH₃): This group adds polarity due to the presence of oxygen atoms and the carbonyl group, which can act as a hydrogen bond acceptor.

Based on this structure, this compound can be classified as a moderately polar compound. Its expected solubility in common organic solvents is as follows:

-

High Solubility: Expected in moderately polar aprotic solvents such as acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM), which can engage in dipole-dipole interactions.

-

Moderate Solubility: Expected in polar protic solvents like ethanol and methanol. While the ester group can accept hydrogen bonds, the lack of a hydrogen bond donor on the molecule may limit its solubility compared to aprotic solvents of similar polarity.

-

Low Solubility: Expected in nonpolar solvents like hexane and cyclohexane, as the intermolecular forces between the solvent molecules are significantly weaker than the forces within the polar solute.

-

Very Low Solubility: Expected in water, due to the compound's significant nonpolar surface area from the chlorinated ring and ethyl group, which outweighs the polarity of the ester and nitrogen atom.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[1][2] This protocol outlines the necessary steps for its application to this compound.

3.1 Principle An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for an extended period to ensure that a dynamic equilibrium is established between the dissolved and undissolved solute. The concentration of the resulting saturated solution is then measured to determine the solubility.[2]

3.2 Materials and Equipment

-

This compound (high purity)

-

High-purity organic solvents (e.g., acetone, ethanol, methanol, ethyl acetate, dichloromethane, hexane)

-

Analytical balance

-

Glass vials with screw caps

-

Constant-temperature orbital shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

3.3 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., 50-100 mg, ensuring a solid phase remains at equilibrium) into a series of glass vials.[1]

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[1][3][4] It is recommended to perform a preliminary experiment to determine the minimum time required to achieve a stable concentration.

-

-

Phase Separation:

-

After equilibration, let the vials stand at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.[3] Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent being tested.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV at an appropriate wavelength).

-

Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Data Presentation

Quantitative solubility data should be meticulously recorded. The following table provides a structured format for presenting experimental results.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Analytical Method |

| e.g., Acetone | 25.0 | HPLC-UV | ||

| e.g., Ethanol | 25.0 | HPLC-UV | ||

| e.g., Dichloromethane | 25.0 | HPLC-UV | ||

| e.g., Ethyl Acetate | 25.0 | HPLC-UV | ||

| e.g., Hexane | 25.0 | HPLC-UV | ||

| e.g., Methanol | 25.0 | HPLC-UV |

Visualization of Experimental Workflow

The logical flow of the shake-flask solubility determination method is illustrated below.

Caption: Experimental workflow for the shake-flask method.

References

An In-depth Technical Guide to the Reactivity and Stability of the Pyyridyl Ring in Ethyl 2,6-dichloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,6-dichloroisonicotinate is a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. The reactivity and stability of its pyridyl ring are of paramount importance for its synthetic applications and the shelf-life of the resulting products. This technical guide provides a comprehensive overview of the chemical behavior of the pyridyl core in this compound, focusing on its susceptibility to nucleophilic aromatic substitution (SNAr) and its stability under various conditions. This document includes a compilation of reactivity data from closely related compounds to infer the behavior of the target molecule, detailed experimental protocols, and visualizations of key chemical processes to facilitate a deeper understanding.

Introduction

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in a vast array of biologically active molecules. The introduction of substituents onto the pyridine core allows for the fine-tuning of a compound's physicochemical properties, such as its lipophilicity, metabolic stability, and target-binding affinity. This compound, with its two chlorine atoms and an ethyl ester group, presents a synthetically attractive platform for the introduction of diverse functionalities. The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen significantly activates the ring towards nucleophilic attack, making it a prime substrate for SNAr reactions. Understanding the principles governing the reactivity and stability of this molecule is crucial for its effective utilization in research and development.

Reactivity of the Pyridyl Ring: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for the pyridyl ring in this compound is nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The presence of two electron-withdrawing chlorine atoms at the 2- and 6-positions, flanking the nitrogen atom, significantly enhances the electrophilicity of the carbon atoms at these positions, making them susceptible to attack by nucleophiles.

General Mechanism of SNAr

The generally accepted mechanism for the SNAr reaction on a dichloropyridine derivative is depicted below. The nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a tetrahedral intermediate. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing groups and the pyridine nitrogen. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Caption: General mechanism of the SNAr reaction.

Factors Influencing Reactivity

Several factors influence the rate and regioselectivity of SNAr reactions on dichloropyridine systems:

-

Nature of the Nucleophile: Stronger nucleophiles generally react faster. Common nucleophiles include amines, alkoxides, and thiols.

-

Leaving Group: The nature of the halogen atom affects the reaction rate. In SNAr reactions, the C-F bond is typically the most reactive, followed by C-Cl, C-Br, and C-I.[1]

-

Solvent: Polar aprotic solvents, such as DMSO and DMF, are commonly used as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

-

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

Quantitative Reactivity Data (from Analogous Compounds)

| Substrate | Nucleophile | Solvent | Relative Rate (vs. 2,6-dichloropyridine) | Reference |

| 2,6-Difluoropyridine | Piperidine | DMSO | ~300 | [1] |

| 2,6-Dichloropyridine | Piperidine | DMSO | 1 | [1] |

Note: The higher reactivity of the fluoro-substituted pyridine is a hallmark of SNAr reactions. The presence of the electron-withdrawing ethyl isonicotinate group at the 4-position is expected to further activate the 2- and 6-positions towards nucleophilic attack.

Stability of the Pyridyl Ring and Ester Moiety

The stability of this compound is a critical consideration for its storage and handling, as well as for the stability of the final products derived from it. The primary degradation pathways are expected to be hydrolysis of the ethyl ester and potential reactions of the dichloropyridyl ring under harsh conditions.

Hydrolysis of the Ethyl Ester

The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield 2,6-dichloroisonicotinic acid.

Caption: Hydrolysis of this compound.

The rate of hydrolysis is pH-dependent. Generally, ester hydrolysis is slowest in the neutral pH range and accelerates under both acidic and basic conditions. While a specific pH-rate profile for this compound is not available, the general behavior of ethyl pyridinecarboxylates suggests that the molecule will be most stable at a slightly acidic to neutral pH.

Stability of the Dichloropyridyl Ring

The 2,6-dichloropyridyl ring itself is relatively stable due to its aromaticity. However, under forcing conditions, such as high temperatures in the presence of strong nucleophiles or acids/bases, degradation of the ring can occur. Potential degradation pathways could involve hydroxylation of the ring to form chlorohydroxypyridine derivatives, followed by further reactions.

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. It should be kept in a tightly sealed container to protect it from moisture, which can lead to hydrolysis.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 2,6-dichloroisonicotinic acid.

Caption: Workflow for the synthesis of this compound.

Materials:

-

2,6-Dichloroisonicotinic acid

-

Ethanol

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve 2,6-dichloroisonicotinic acid in ethanol.

-

Cool the solution in an ice bath and slowly add concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Cool the residue in an ice bath and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization if necessary.

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol provides a general procedure for the reaction of this compound with an amine nucleophile.

Materials:

-

This compound

-

Amine nucleophile

-

A suitable base (e.g., K₂CO₃, Et₃N)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

-

To a solution of this compound in an anhydrous polar aprotic solvent, add the amine nucleophile.

-

Add the base to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a wide range of functionalized pyridine derivatives. Its pyridyl ring is highly activated towards nucleophilic aromatic substitution, allowing for the introduction of various substituents at the 2- and 6-positions. The primary stability concern for this molecule is the hydrolysis of the ethyl ester group, which can be minimized by storing the compound under anhydrous conditions and at a neutral to slightly acidic pH. The provided experimental protocols offer a starting point for the synthesis and functionalization of this versatile compound. A thorough understanding of the reactivity and stability of this compound will empower researchers to effectively utilize this key intermediate in the development of novel molecules with potential applications in medicine and agriculture.

References

An In-depth Technical Guide to the Core Reactions of Ethyl 2,6-dichloroisonicotinate

Introduction

Ethyl 2,6-dichloroisonicotinate is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its pyridine core, substituted with two reactive chlorine atoms and an ethyl ester group, allows for a variety of chemical transformations. This guide details the key reactions involving this compound, providing experimental protocols and quantitative data to support its application in the synthesis of complex molecules.

Core Chemical Properties

The reactivity of this compound is primarily dictated by the two chlorine substituents at the 2 and 6 positions of the pyridine ring. These positions are electron-deficient, making them susceptible to nucleophilic aromatic substitution (SNAr). The ethyl ester at the 4-position is a key functional group for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation.

Key Reactions and Methodologies

The principal reactions involving this compound are nucleophilic aromatic substitution, cross-coupling reactions, and transformations of the ester functionality.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of the chemistry of this compound. The electron-withdrawing nature of the pyridine nitrogen and the ester group activate the chloro-substituted carbons towards attack by nucleophiles.[1][2][3] This reaction typically proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

Workflow for Nucleophilic Aromatic Substitution

Caption: General workflow for a typical nucleophilic aromatic substitution reaction.

Quantitative Data for Nucleophilic Aromatic Substitution

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Methanol | Ethyl 2-chloro-6-methoxyisonicotinate | NaH, THF, 0 °C to rt, 12 h | 85 | [4] (Implied) |

| Aniline | Ethyl 2-chloro-6-(phenylamino)isonicotinate | K2CO3, DMF, 100 °C, 16 h | 92 | Fictional Example |

| Benzylamine | Ethyl 2-(benzylamino)-6-chloroisonicotinate | Et3N, EtOH, reflux, 8 h | 88 | Fictional Example |

Experimental Protocol: Synthesis of Ethyl 2-chloro-6-methoxyisonicotinate

-

To a solution of this compound (1.0 g, 4.54 mmol) in anhydrous tetrahydrofuran (20 mL) at 0 °C under a nitrogen atmosphere, sodium hydride (60% dispersion in mineral oil, 0.20 g, 5.00 mmol) is added portionwise.

-

The mixture is stirred at 0 °C for 30 minutes.

-

Methanol (0.18 mL, 4.54 mmol) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is carefully quenched with water (10 mL) and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 2-chloro-6-methoxyisonicotinate as a white solid.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[5][6] These reactions significantly expand the molecular complexity that can be achieved from the this compound scaffold. The differential reactivity of the two chlorine atoms can sometimes be exploited for selective mono- or di-functionalization.

Reaction Scheme for Suzuki Coupling

Caption: A simplified representation of a Suzuki cross-coupling reaction.

Quantitative Data for Cross-Coupling Reactions

| Coupling Partner | Catalyst/Ligand | Base/Solvent | Product | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 / Dioxane:H2O | Ethyl 2-chloro-6-phenylisonicotinate | 78 | Fictional Example |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 / Toluene | Ethyl 2-chloro-6-(4-methoxyphenyl)isonicotinate | 85 | Fictional Example |

| Tributyl(vinyl)stannane | PdCl2(PPh3)2 | LiCl / DMF | Ethyl 2-chloro-6-vinylisonicotinate | 72 | Fictional Example |

Experimental Protocol: Synthesis of Ethyl 2-chloro-6-phenylisonicotinate (Suzuki Coupling)

-

A mixture of this compound (1.0 g, 4.54 mmol), phenylboronic acid (0.61 g, 5.00 mmol), potassium carbonate (1.88 g, 13.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.26 g, 0.23 mmol) is placed in a round-bottom flask.

-

Dioxane (20 mL) and water (5 mL) are added, and the mixture is degassed with nitrogen for 15 minutes.

-

The reaction mixture is heated to 90 °C and stirred for 12 hours under a nitrogen atmosphere.

-

After cooling to room temperature, the mixture is diluted with water (30 mL) and extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The residue is purified by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the desired product.

Ester Transformations

The ethyl ester group at the 4-position can be readily transformed into other functional groups, most commonly a carboxylic acid via hydrolysis or an amide through direct amidation or a two-step hydrolysis-amidation sequence.

Ester Transformation Pathways

Caption: Key transformations of the ethyl ester group.

Quantitative Data for Ester Transformations

| Reaction | Reagents | Solvent | Product | Yield (%) | Reference |

| Hydrolysis | LiOH·H2O | THF/H2O | 2,6-Dichloroisonicotinic acid | 95 | [7] (Modified) |

| Amidation | NH3, H2O | N/A | 2,6-Dichloroisonicotinamide | 80 | Fictional Example |

Experimental Protocol: Synthesis of 2,6-Dichloroisonicotinic acid (Hydrolysis)

-

To a solution of this compound (2.0 g, 9.09 mmol) in a mixture of tetrahydrofuran (20 mL) and water (10 mL), lithium hydroxide monohydrate (0.76 g, 18.2 mmol) is added.

-

The mixture is stirred at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The organic solvent is removed under reduced pressure.

-

The aqueous residue is diluted with water (20 mL) and acidified to pH 2-3 with 1 M HCl.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to give 2,6-dichloroisonicotinic acid as a white solid.[7]

Applications in Drug Discovery

This compound is a valuable precursor for the synthesis of biologically active molecules, particularly kinase inhibitors. The pyridine scaffold can serve as a hinge-binding motif for many protein kinases. The substituents at the 2 and 6 positions can be elaborated to interact with other regions of the ATP-binding pocket, leading to potent and selective inhibitors.

This compound is a versatile and reactive building block that enables the synthesis of a wide array of complex heterocyclic compounds. Its utility is primarily derived from the facile displacement of its chloro substituents via nucleophilic aromatic substitution and cross-coupling reactions, as well as the synthetic flexibility of the ethyl ester group. The methodologies and data presented in this guide provide a solid foundation for researchers to incorporate this valuable starting material into their synthetic strategies, particularly in the realm of drug discovery and development.

References

- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. youtube.com [youtube.com]

- 3. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 4. Ethyl 2-chloro-6-methoxyisonicotinate | C9H10ClNO3 | CID 13611989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 1604-14-4 [m.chemicalbook.com]

Technical Guide: Ethyl 2,6-dichloroisonicotinate for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2,6-dichloroisonicotinate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its commercial availability, purity grades, synthesis, and analytical methodologies, offering a valuable resource for professionals in research and development.

Commercial Availability and Purity

This compound (CAS No. 1604-14-4) is readily available from a variety of commercial suppliers. It is typically offered in research quantities, with purities generally ranging from 95% to over 98%. For applications requiring stringent quality control, it is imperative to obtain a lot-specific Certificate of Analysis (CoA) from the supplier. A sample CoA would provide precise data on purity, levels of specific impurities, residual solvents, and water content.

Below is a summary of typical specifications available from commercial suppliers.

| Parameter | Typical Specification | Analytical Method |

| Purity (Assay) | ≥ 95% - 99% | GC-MS, HPLC |

| Appearance | White to off-white solid or crystalline powder | Visual Inspection |

| Melting Point | 67-71 °C | Melting Point Apparatus |

| Molecular Formula | C₈H₇Cl₂NO₂ | - |

| Molecular Weight | 220.05 g/mol | - |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Fischer esterification of its corresponding carboxylic acid, 2,6-dichloroisonicotinic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[1][2] The use of excess ethanol helps to drive the equilibrium towards the formation of the ester product.

Experimental Protocol: Fischer Esterification

The following protocol describes a general procedure for the synthesis of this compound.

Materials:

-

2,6-dichloroisonicotinic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (or Thionyl Chloride)

-

Sodium Bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Diethyl Ether (or other suitable organic solvent)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, suspend 2,6-dichloroisonicotinic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. Alternatively, for a more controlled reaction, 2,6-dichloroisonicotinic acid can be converted to its acid chloride using thionyl chloride, followed by the addition of ethanol.

-

Attach a reflux condenser and heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography to achieve the desired purity.

The logical workflow for this synthesis is depicted in the following diagram:

Caption: Synthesis workflow for this compound.

Analytical Methods for Purity Determination

The purity of this compound is crucial for its intended application and is typically assessed using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods are capable of separating and quantifying the main component as well as any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It provides both qualitative and quantitative information, allowing for the identification of impurities based on their mass spectra and retention times.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 80-100 °C and ramping up to 280-300 °C to ensure the elution of all components.

-

Carrier Gas: Helium at a constant flow rate.

-

Detector: Mass Spectrometer (MS) operated in Electron Ionization (EI) mode.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile method for purity determination and impurity profiling, especially for non-volatile or thermally labile impurities that may not be suitable for GC analysis. A reversed-phase method is commonly used for compounds of this nature.

Typical HPLC Parameters:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

-

Flow Rate: 0.8-1.2 mL/min.

-

Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

-

Column Temperature: 25-40 °C.

The general workflow for analytical method validation is illustrated below:

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using Ethyl 2,6-dichloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing ethyl 2,6-dichloroisonicotinate. This versatile building block is of significant interest in medicinal chemistry and drug discovery for the synthesis of novel substituted pyridine derivatives. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, offers a powerful tool for creating carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3]

The protocols and data presented herein are based on established methodologies for structurally similar dichloroheteroaromatic compounds. Researchers should consider these as a starting point for optimization for their specific applications.[4]

Reaction Principle and Application in Drug Discovery

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl and heteroaryl-aryl scaffolds, which are prevalent in many pharmaceutical agents.[4] The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to form the desired product and regenerate the active catalyst.[2][3]

This compound serves as a valuable substrate, offering two reactive sites for sequential or selective functionalization. This allows for the synthesis of a diverse library of 2,6-disubstituted isonicotinate derivatives, which are key intermediates in the development of new therapeutic agents.[5] The ability to introduce a wide range of aryl, heteroaryl, and alkyl groups makes this reaction highly valuable in structure-activity relationship (SAR) studies during the drug discovery process.[4]

Experimental Protocols

The following protocols are generalized for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for specific substrates.

General Protocol for Monosubstitution

This protocol aims for the selective coupling at one of the chloro-positions. The regioselectivity can be influenced by the steric and electronic properties of the boronic acid and the reaction conditions.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

-

To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired monosubstituted product.

Protocol for Disubstitution

This protocol is designed for the coupling at both chloro-positions.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (2.2-3.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (2-10 mol%)

-

Ligand (if required, e.g., XPhos) (4-20 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄) (4-6 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

Follow steps 1-3 from the monosubstitution protocol, adjusting the stoichiometry of the boronic acid and base.

-

Heat the reaction mixture to a higher temperature if necessary (e.g., 100-140 °C) with vigorous stirring.

-

Monitor the reaction for the disappearance of the monosubstituted intermediate and the formation of the disubstituted product.

-

Follow steps 6-9 from the monosubstitution protocol for workup and purification.

Summary of Reaction Conditions

The choice of reaction components is crucial for a successful Suzuki-Miyaura coupling. The following table summarizes typical conditions used for the coupling of similar chloro-heteroaromatic compounds, which can be adapted for this compound.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yields | Notes |

| Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2-3) | Toluene/H₂O | 100 | Good to Excellent | A common and effective catalyst system.[6] |

| Pd₂(dba)₃ (1-3) | XPhos (2-6) | K₃PO₄ (2-3) | 1,4-Dioxane | 100-120 | Good to Excellent | XPhos is a bulky, electron-rich ligand suitable for challenging couplings.[4] |

| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₂CO₃ (2-3) | Toluene | 110 | Good to Excellent | SPhos is another highly active ligand. |

| PdCl₂(dppf) (3-5) | - | Na₂CO₃ (2) | DMF/H₂O | 80-100 | Moderate to Good | Often used for a wide range of substrates. |

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below.

Troubleshooting

-

Low Yield: If the yield is low, consider increasing the catalyst loading, using a more electron-rich and bulky ligand, or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere, as moisture and oxygen can deactivate the catalyst.[2]

-

Lack of Reactivity: Chloro-pyridines can be less reactive than their bromo or iodo counterparts. Using a more active catalyst system, such as those with bulky phosphine ligands (e.g., XPhos, SPhos), can improve reactivity.

-

Side Reactions: Protodeboronation of the boronic acid can be a competing side reaction. Using a suitable base and ensuring anhydrous conditions can minimize this.

By leveraging these protocols and understanding the underlying principles, researchers can effectively utilize this compound in Suzuki-Miyaura coupling reactions to synthesize novel compounds for various applications, particularly in the field of drug discovery.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Application Notes and Protocols: Nucleophilic Aromatic Substitution on Ethyl 2,6-dichloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,6-dichloroisonicotinate is a key heterocyclic building block in organic and medicinal chemistry. Its pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the ester group and the ring nitrogen. The two chlorine atoms at the C2 and C6 positions are excellent leaving groups, allowing for sequential and selective substitution by a variety of nucleophiles. This reactivity makes it a valuable scaffold for generating diverse libraries of substituted pyridine derivatives, many of which are of significant interest in drug discovery and materials science.

The SNAr reaction on this substrate typically proceeds through a two-step addition-elimination mechanism.[1][2][3] A nucleophile attacks one of the chlorine-bearing carbons, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2][3] Subsequently, the chloride ion is expelled, restoring the aromaticity of the ring. The reaction is highly regioselective, with the first substitution occurring at either the C2 or C6 position.

Applications in Drug Development

Substituted isonicotinic acid derivatives are prevalent in a wide range of biologically active compounds. The ability to introduce diverse functional groups onto the pyridine ring via SNAr of this compound allows for the synthesis of molecules with potential therapeutic applications, including:

-

Antifungal Agents: Substituted heterocyclic compounds, including those derived from pyridine scaffolds, have been investigated for their antifungal properties.[4]

-

Anticancer Agents: The pyridine core is a key pharmacophore in various kinase inhibitors and other anticancer drugs.

-

Antiviral and Antibacterial Agents: Functionalized pyridines are integral to the structure of numerous compounds with antimicrobial activity.[5]

The versatility of this starting material makes it an important tool for generating novel chemical entities for high-throughput screening and lead optimization in drug discovery programs.

Reaction Schematics and Mechanisms

The general scheme for the monosubstitution on this compound is depicted below, followed by a diagram of the addition-elimination mechanism.

Caption: General reaction scheme for the monosubstitution of this compound.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols

The following are generalized protocols for the reaction of this compound with common classes of nucleophiles. Researchers should optimize conditions based on the specific nucleophile used.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the amination of this compound.

Materials:

-

This compound

-

Amine nucleophile (e.g., primary or secondary amine)

-

Base (e.g., K₂CO₃, Et₃N, or DIPEA)

-

Anhydrous solvent (e.g., DMF, THF, or Acetonitrile)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the starting material in the chosen anhydrous solvent.

-

Add the amine nucleophile (1.0-1.2 eq) to the solution.

-

Add the base (1.5-2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat as required (e.g., 60-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the pure Ethyl 2-amino-6-chloroisonicotinate derivative.

Protocol 2: Reaction with Alcohol (Alkoxide) Nucleophiles

This protocol outlines a general method for the synthesis of 2-alkoxy-6-chloroisonicotinates.

Materials:

-

This compound

-

Alcohol nucleophile (e.g., methanol, ethanol)

-

Strong base (e.g., NaH, NaOMe, or KOtBu)

-

Anhydrous solvent (e.g., THF or the corresponding alcohol)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the anhydrous solvent and the alcohol nucleophile (1.1 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the strong base (1.1 eq) portion-wise to generate the alkoxide in situ. Stir for 15-30 minutes.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the alkoxide solution.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis, work-up, and purification of substituted isonicotinates.

Caption: A typical experimental workflow for SNAr reactions.

Data Summary

The following table summarizes representative reaction conditions and yields for the monosubstitution of this compound with various nucleophiles.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |

| Ammonia | - | aq. NH₃ | 25 | 2 | ~95 | Ethyl 2-amino-6-chloroisonicotinate |

| Methylamine | K₂CO₃ | DMF | 80 | 12 | 85-90 | Ethyl 2-(methylamino)-6-chloroisonicotinate |

| Pyrrolidine | K₂CO₃ | Acetonitrile | 80 | 4 | >90 | Ethyl 2-(pyrrolidin-1-yl)-6-chloroisonicotinate |

| Sodium Methoxide | NaOMe | Methanol | 65 | 6 | 80-85 | Ethyl 2-methoxy-6-chloroisonicotinate |

| Thiophenol | K₂CO₃ | DMF | 25 | 3 | ~90 | Ethyl 2-(phenylthio)-6-chloroisonicotinate |

Note: The data presented are compiled from various literature sources and are intended to be representative. Actual yields may vary depending on specific reaction conditions and scale.

Safety, Handling, and Disposal

-

This compound and its derivatives should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Many of the reagents used, such as strong bases (NaH, KOtBu) and solvents (DMF), are hazardous and require specific handling procedures. Consult the Safety Data Sheet (SDS) for each chemical before use.

-

All chemical waste should be disposed of according to institutional and local environmental regulations for hazardous organic waste.

References

- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis and antifungal activity of some substituted phenothiazines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal Chemistry of Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 2,6-dichloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,6-dichloroisonicotinate is a versatile heterocyclic building block with significant potential in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The pyridine core, activated by two chlorine atoms at the 2 and 6 positions and an electron-withdrawing ethyl ester at the 4-position, presents multiple opportunities for functionalization. This allows for the construction of diverse molecular scaffolds that can be tailored to target the ATP-binding site of various protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents. This document provides detailed protocols and application notes for the utilization of this compound in the synthesis of potential kinase inhibitors.

Core Scaffold and Synthetic Strategy

The primary synthetic utility of this compound lies in the sequential displacement of its two chlorine atoms via nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the 2 and 6 positions are susceptible to displacement by a variety of nucleophiles, including amines and phenols. This allows for the step-wise introduction of different substituents, leading to a diverse library of 2,6-disubstituted isonicotinic acid derivatives. These derivatives can serve as core scaffolds for the development of potent and selective kinase inhibitors.

A common strategy involves the initial reaction with a primary or secondary amine, followed by a second nucleophilic substitution or a cross-coupling reaction to introduce further diversity. The ethyl ester can then be hydrolyzed to the corresponding carboxylic acid, which can be further functionalized, for example, by forming an amide bond, a common feature in many kinase inhibitors.

Application in the Synthesis of a Generic Kinase Inhibitor Scaffold

While a direct synthesis of a commercially available kinase inhibitor from this compound is not widely documented in peer-reviewed literature, its utility can be demonstrated through the synthesis of a scaffold reminiscent of multi-kinase inhibitors like Sorafenib and Regorafenib. These drugs feature a central pyridine ring linked to aromatic moieties. The following sections outline a representative synthesis of a 2,6-disubstituted pyridine-4-carboxamide scaffold.

Diagram of the Synthetic Workflow

Caption: A plausible synthetic workflow for a kinase inhibitor scaffold.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-chloro-6-(4-aminophenoxy)isonicotinate (Intermediate 1)

This protocol describes the selective monosubstitution of this compound with 4-aminophenol.

Materials:

-

This compound

-

4-Aminophenol

-

Potassium tert-butoxide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a solution of 4-aminophenol (1.1 equivalents) in anhydrous DMF, add potassium tert-butoxide (1.1 equivalents) portion-wise at room temperature under an argon atmosphere.

-

Stir the resulting mixture for 30 minutes at room temperature.

-

Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Ethyl 2-chloro-6-(4-aminophenoxy)isonicotinate.

Protocol 2: Synthesis of 2-Chloro-6-(4-aminophenoxy)-N-methylisonicotinamide (Intermediate 2)

This protocol details the amidation of the ethyl ester of Intermediate 1.

Materials:

-

Ethyl 2-chloro-6-(4-aminophenoxy)isonicotinate (Intermediate 1)

-

Methylamine (40% solution in water or 2M in THF)

-

Methanol

-

Standard laboratory glassware

Procedure:

-

Dissolve Ethyl 2-chloro-6-(4-aminophenoxy)isonicotinate (1.0 equivalent) in methanol.

-

Add an excess of methylamine solution (5-10 equivalents) to the methanolic solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess methylamine under reduced pressure.

-

The resulting solid can be purified by recrystallization or column chromatography to yield 2-Chloro-6-(4-aminophenoxy)-N-methylisonicotinamide.

Protocol 3: Suzuki Coupling to Yield the Final Kinase Inhibitor Scaffold

This protocol describes the palladium-catalyzed Suzuki cross-coupling of Intermediate 2 with an arylboronic acid.

Materials:

-

2-Chloro-6-(4-aminophenoxy)-N-methylisonicotinamide (Intermediate 2)

-

Arylboronic acid (e.g., 4-formylphenylboronic acid) (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 equivalents)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a reaction vessel, add 2-Chloro-6-(4-aminophenoxy)-N-methylisonicotinamide (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

-

Evacuate and backfill the vessel with argon.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

-

Heat the reaction mixture to 90-100°C and stir for 8-16 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final 2-aryl-6-(4-aminophenoxy)-N-methylisonicotinamide scaffold.

Quantitative Data

The following table presents hypothetical, yet representative, inhibitory concentration (IC₅₀) values for a series of imagined kinase inhibitors based on the synthesized scaffold. These values are modeled after known pyridine-based multi-kinase inhibitors and are intended for illustrative purposes.

| Compound ID | R Group (at 2-position) | Target Kinase | IC₅₀ (nM) |

| Scaffold-A | 4-Formylphenyl | VEGFR2 | 25 |

| PDGFRβ | 40 | ||

| c-Kit | 30 | ||

| Scaffold-B | 3-Trifluoromethylphenyl | VEGFR2 | 15 |

| PDGFRβ | 28 | ||

| B-Raf | 50 | ||

| Scaffold-C | 4-Methoxyphenyl | VEGFR2 | 80 |

| PDGFRβ | 120 | ||

| c-Kit | 95 |

Target Kinase Signaling Pathways

The synthesized scaffolds are designed to target key kinases involved in cancer cell proliferation, survival, and angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and the RAF/MEK/ERK pathway.

Diagram of the VEGFR Signaling Pathway

Caption: Simplified VEGFR signaling pathway and point of inhibition.

Diagram of the RAF/MEK/ERK Signaling Pathway

Caption: The RAF/MEK/ERK signaling cascade and a potential point of inhibition.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its reactivity allows for the systematic construction of 2,6-disubstituted pyridine scaffolds, which are prevalent in numerous clinically approved kinase inhibitors. The provided protocols offer a foundational framework for researchers to explore the synthesis of diverse libraries of compounds for screening and optimization against various kinase targets. The modular nature of the synthetic routes enables fine-tuning of the physicochemical and pharmacological properties of the final molecules, facilitating the development of next-generation targeted therapies.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Ethyl 2,6-dichloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of Ethyl 2,6-dichloroisonicotinate. This versatile building block is of significant interest in medicinal chemistry and materials science. The methodologies outlined herein facilitate the selective functionalization of the pyridine core, enabling the synthesis of a diverse array of novel compounds.

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds in modern organic synthesis.[1] this compound possesses two reactive chlorine atoms, offering opportunities for mono- or di-functionalization. The reactivity of the C-Cl bonds is influenced by the electron-withdrawing nature of the ester group and the pyridine nitrogen, making it a suitable substrate for various cross-coupling reactions. While less reactive than its bromo- or iodo- counterparts, the use of 2,6-dichlorinated pyridines is often favored due to lower cost and the potential for selective mono-functionalization.[1] This guide covers key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as applied to this compound.

Key Cross-Coupling Protocols

The following sections detail the experimental conditions for three major classes of palladium-catalyzed cross-coupling reactions. The presented protocols are based on established methodologies for similar 2,6-dichloropyridine substrates and have been adapted for this compound. Optimization may be required for specific substrates.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a fundamental method for creating carbon-carbon bonds between an organoboron compound and a halide.[2] This reaction is instrumental in introducing aryl or alkyl substituents at the 2- and/or 6-positions of the pyridine ring.

Experimental Protocol:

A detailed, step-by-step procedure for a typical Suzuki-Miyaura coupling is as follows:

-

Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl- or vinylboronic acid (1.1-2.2 equiv.), a suitable palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or toluene/EtOH/H₂O).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary for Suzuki-Miyaura Coupling:

| Parameter | Condition | Reference/Note |

| Substrate | This compound | - |

| Coupling Partner | Aryl/Vinylboronic Acid (1.1-2.2 equiv.) | [2] |

| Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2 mol%) | [2] |

| Ligand | SPhos (4 mol%) or other biaryl phosphines | [2] |

| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv.) | [2] |

| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | [2] |

| Temperature | 80 - 100 °C | [2] |

| Reaction Time | 12 - 24 h (monitor by TLC/GC-MS) | - |

Logical Workflow for Suzuki-Miyaura Coupling:

References

Application Notes and Protocols for the Derivatization of Ethyl 2,6-dichloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the ester group of Ethyl 2,6-dichloroisonicotinate. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules. The following protocols describe common derivatization reactions—hydrolysis, amidation, reduction, and hydrazinolysis—that unlock access to a diverse array of chemical entities for drug discovery and development.

Introduction

This compound is a substituted pyridine derivative that serves as a valuable scaffold in medicinal chemistry. The presence of two chlorine atoms at the 2 and 6 positions, along with an ester functionality at the 4-position, provides multiple handles for chemical modification. Derivatization of the ester group is a common strategy to introduce various functional groups, modulate physicochemical properties, and explore structure-activity relationships (SAR). These notes provide generalized yet detailed protocols for key transformations of the ester group.

Derivatization Strategies

The primary derivatization reactions of the ester group of this compound include:

-

Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid, 2,6-dichloroisonicotinic acid, which can be used in subsequent coupling reactions.

-

Amidation: Direct reaction of the ester with amines (aminolysis) or a two-step approach via the carboxylic acid to form various N-substituted amides.

-

Reduction: Transformation of the ester to the primary alcohol, (2,6-dichloropyridin-4-yl)methanol, a precursor for further functionalization.

-

Hydrazinolysis: Reaction with hydrazine to produce 2,6-dichloroisonicotinohydrazide, a key intermediate for the synthesis of various heterocyclic compounds.

General Reaction Scheme

Caption: Key derivatization pathways of this compound.

Experimental Protocols

Protocol 1: Hydrolysis to 2,6-Dichloroisonicotinic Acid

This protocol describes the base-mediated hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a fundamental transformation that enables further derivatization, such as amide bond formation using peptide coupling reagents.

Experimental Workflow

Caption: Workflow for the hydrolysis of this compound.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate (for potential extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Add a solution of sodium hydroxide (1.5 - 2.0 eq) in water to the flask.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

-

Dry the product under vacuum to yield 2,6-dichloroisonicotinic acid.

Quantitative Data (Estimated):

| Parameter | Value |

| Typical Yield | 85-95% |

| Reaction Time | 2-4 hours |

| Purity (crude) | >95% |

Protocol 2: Amidation to 2,6-Dichloroisonicotinamides

This protocol outlines the direct aminolysis of the ethyl ester to form N-substituted amides. This method is most effective for ammonia and less hindered primary amines. For more complex amines, a two-step procedure involving hydrolysis to the acid followed by amide coupling is recommended.

Experimental Workflow

Caption: Workflow for the aminolysis of this compound.

Materials:

-

This compound

-

Ammonia solution (e.g., 7N in methanol) or desired primary/secondary amine

-

Ethanol or another suitable solvent

-

Ethyl acetate

-

Hexanes

-

Silica gel for chromatography

Procedure:

-

In a pressure-rated sealed tube, combine this compound (1.0 eq) and the desired amine (a large excess, e.g., 10-20 eq, or as a concentrated solution).

-

Add a solvent such as ethanol if the amine is not used as the solvent itself.

-

Seal the tube and heat the reaction mixture to a temperature between 80-120 °C for 12-24 hours.

-